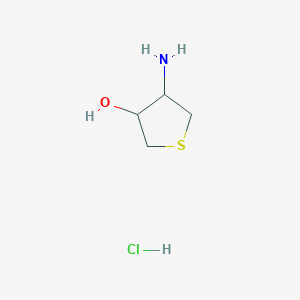
4-aminotetrahydro-3-thiopheneol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminotetrahydro-3-thiopheneol hydrochloride, also known as THT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THT is a heterocyclic compound that contains a sulfur atom in its ring structure. This chemical compound has been studied for its potential use in treating various diseases and disorders, including cancer, neurodegenerative diseases, and inflammation.
Mécanisme D'action
The mechanism of action of 4-aminotetrahydro-3-thiopheneol hydrochloride is not fully understood. However, studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. 4-aminotetrahydro-3-thiopheneol hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-aminotetrahydro-3-thiopheneol hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. 4-aminotetrahydro-3-thiopheneol hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-aminotetrahydro-3-thiopheneol hydrochloride in lab experiments is its low toxicity. 4-aminotetrahydro-3-thiopheneol hydrochloride has been shown to have low toxicity in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one limitation of using 4-aminotetrahydro-3-thiopheneol hydrochloride in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 4-aminotetrahydro-3-thiopheneol hydrochloride. One area of research could focus on the development of 4-aminotetrahydro-3-thiopheneol hydrochloride derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 4-aminotetrahydro-3-thiopheneol hydrochloride in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-aminotetrahydro-3-thiopheneol hydrochloride and its potential therapeutic applications in treating various diseases and disorders.
Méthodes De Synthèse
The synthesis of 4-aminotetrahydro-3-thiopheneol hydrochloride can be achieved through several methods, including the reduction of 3,4-dihydro-2H-thiophene-3-thione with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 3,4-dihydro-2H-thiophene-3-thione with ammonia in the presence of palladium on carbon catalyst.
Applications De Recherche Scientifique
4-aminotetrahydro-3-thiopheneol hydrochloride has been extensively studied for its potential therapeutic applications. One area of research has focused on the use of 4-aminotetrahydro-3-thiopheneol hydrochloride in cancer treatment. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Another area of research has focused on the potential use of 4-aminotetrahydro-3-thiopheneol hydrochloride in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-aminotetrahydro-3-thiopheneol hydrochloride has neuroprotective properties and can prevent the death of neurons in the brain.
Propriétés
IUPAC Name |
4-aminothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGUFCZWYSGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminotetrahydrothiophen-3-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
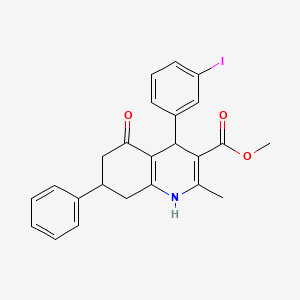
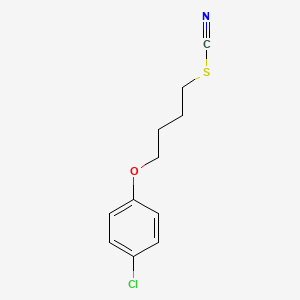
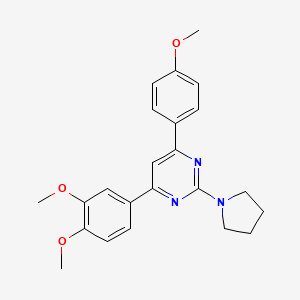
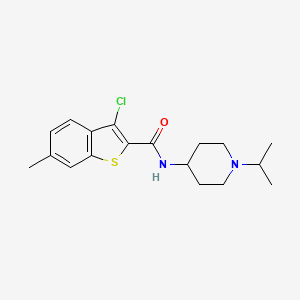
![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)